1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-11(2)18(22)21-7-3-4-13(9-21)17-20-19-16(25-17)12-5-6-14-15(8-12)24-10-23-14/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPCYITVWUSKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-methylpropan-1-one is a complex organic molecule that exhibits a range of biological activities. This article aims to compile and analyze the existing research on its biological effects, particularly focusing on its anticancer properties, antimicrobial activity, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Benzo[d][1,3]dioxole : A bicyclic aromatic compound known for its pharmacological properties.
- Oxadiazole ring : Often associated with various biological activities including anticancer effects.
- Piperidine moiety : Commonly found in many pharmaceuticals, contributing to the compound's bioactivity.
Molecular Formula : C17H21N3O3
Molecular Weight : 317.37 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring the benzo[d][1,3]dioxole structure. For instance:
- Cytotoxicity Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives of benzodioxole demonstrated IC50 values ranging from 25.72 µM to 45.2 µM against MCF cell lines and U87 glioblastoma cells respectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF Cells | 25.72 ± 3.95 |
| Compound 2 | U87 Cells | 45.2 ± 13.0 |
Antimicrobial Activity
The antimicrobial properties of benzodioxole derivatives have also been documented:
- In vitro Studies : Certain derivatives have exhibited activity against bacterial strains such as Escherichia coli and Pseudomonas fluorescens. For example, compounds with bulky hydrophobic groups showed potent antimicrobial effects .
The mechanisms through which these compounds exert their biological effects are varied:
- Apoptosis Induction : Many studies indicate that compounds similar to the target molecule induce apoptosis in cancer cells through caspase-dependent pathways .
- Cell Cycle Arrest : Some derivatives have been shown to affect the cell cycle progression in cancer cells, leading to growth inhibition .
Case Studies
Several case studies have been published that detail the biological activity of compounds related to this compound:
- Study on Anti-Cancer Effects :
- Antimicrobial Efficacy Study :
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological properties. Studies indicate that derivatives of oxadiazole compounds often exhibit significant antimicrobial and anticancer activities. For instance, compounds containing oxadiazole rings have been reported to inhibit various cancer cell lines and possess antibacterial properties against resistant strains of bacteria .
Antimicrobial Activity
Research has demonstrated that similar compounds with oxadiazole and piperidine structures exhibit remarkable antimicrobial effects. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. In vitro studies suggest that derivatives of this compound could be evaluated for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies help in understanding how modifications to the chemical structure can enhance biological activity and selectivity towards specific enzymes or receptors .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing features:
Activity and Structure-Activity Relationship (SAR) Insights
- Benzodioxole Role : The benzo[d][1,3]dioxol-5-yl group enhances lipophilicity and π-π stacking interactions, critical for blood-brain barrier penetration in anticonvulsants (e.g., compound in and ).
- Oxadiazole vs. Pyrazole :
- Piperidine/Piperazine Modifications: Piperidine-linked ketones (target compound) may modulate CNS targets via nitrogen lone-pair interactions. Piperazine-ethanone derivatives () show enhanced solubility and antibacterial efficacy due to basic nitrogen atoms.
Q & A
Q. What synthetic strategies are recommended for preparing the target compound, and what key intermediates are involved?
The synthesis of this compound involves constructing the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate. A reported method for analogous oxadiazole derivatives involves reacting a carboxylic acid hydrazide with an appropriate carbonyl compound under dehydrating conditions (e.g., POCl₃ or H₂SO₄). The piperidine and benzodioxole moieties can be introduced through nucleophilic substitution or coupling reactions. For example, the benzodioxol-5-yl group may be attached via Ullmann coupling or Suzuki-Miyaura cross-coupling, depending on halogenated precursors. Intermediate characterization by ¹H/¹³C NMR and HRMS is critical to confirm structural fidelity at each step .
Q. How should researchers validate the compound’s structural identity and purity?
- Spectroscopy : Use ¹H/¹³C NMR to verify proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm, oxadiazole protons as singlet near δ 8.5 ppm) and carbonyl signals (propan-1-one at ~δ 2.1–2.3 ppm for methyl groups).
- Mass Spectrometry : HRMS (ESI-TOF) should match the exact mass (calculated for C₁₈H₂₁N₃O₄: 343.15 g/mol).
- Chromatography : HPLC with UV detection (λ ~270 nm for benzodioxole) to confirm purity >95%.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.4%) .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize assays based on structural analogs. For example:
- Anticonvulsant Activity : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models in rodents, referencing Ilepcimide’s anticonvulsant profile .
- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) due to the piperidine moiety’s role in CNS targets.
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess safety margins .
Q. How can researchers optimize solubility and logP for pharmacokinetic studies?
Apply the Crippen method for logP prediction and McGowan volume for solubility assessment. Experimentally, use shake-flask methods with PBS (pH 7.4) and octanol-water partitioning. Introduce polar groups (e.g., hydroxyl or amine) to the propan-1-one side chain to enhance aqueous solubility while monitoring effects on target binding .
Q. What spectroscopic techniques are critical for detecting degradation products?
- FTIR : Track carbonyl (C=O) stability at ~1700 cm⁻¹.
- LC-MS/MS : Identify hydrolyzed oxadiazole fragments (e.g., hydrazide byproducts).
- X-ray Crystallography (if crystals are obtainable): Resolve structural changes under stress conditions (e.g., heat, light) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Substitution Patterns : Synthesize analogs with varying benzodioxole substituents (e.g., electron-withdrawing groups at C-5) to assess electronic effects on receptor binding.
- Bioisosteric Replacement : Replace the oxadiazole with 1,2,4-triazole or thiadiazole to evaluate heterocycle-specific interactions.
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., GABAₐ receptors) using software like AutoDock Vina. Validate predictions with radioligand displacement assays .
Q. What experimental approaches resolve contradictions in bioactivity data across assays?
- Purity Reassessment : Confirm compound integrity via DSC (melting point consistency) and 2D-NMR (NOESY for stereochemical confirmation).
- Assay Reproducibility : Replicate studies across multiple cell lines (e.g., SH-SY5Y vs. primary neurons) with standardized protocols.
- Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions affecting data variability .
Q. How can computational modeling predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME or pkCSM to estimate hepatic clearance and CYP450 inhibition risks.
- Metabolite Identification : In silico fragmentation (e.g., Meteor Nexus) to predict Phase I/II metabolites. Validate with microsomal incubation (human liver microsomes) and LC-HRMS .
Q. What strategies mitigate synthetic challenges in scaling up the compound?
- Catalytic Optimization : Replace stoichiometric POCl₃ with catalytic TsCl for oxadiazole cyclization to reduce waste.
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., benzodioxole coupling) to improve yield and safety.
- Green Solvents : Substitute DCM with cyclopentyl methyl ether (CPME) in extraction steps .
Q. How to design enantioselective synthesis for chiral derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
